molecular formula C19H28N2O4 B5204357 1-Cyclopentyl-4-[(3-methylphenyl)methyl]piperazine;oxalic acid

1-Cyclopentyl-4-[(3-methylphenyl)methyl]piperazine;oxalic acid

Cat. No.: B5204357
M. Wt: 348.4 g/mol
InChI Key: GKFIZZZCFSRCHK-UHFFFAOYSA-N
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Description

1-Cyclopentyl-4-[(3-methylphenyl)methyl]piperazine;oxalic acid is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-4-[(3-methylphenyl)methyl]piperazine;oxalic acid typically involves the reaction of cyclopentylamine with 3-methylbenzyl chloride to form the intermediate 1-Cyclopentyl-4-[(3-methylphenyl)methyl]piperazine. This intermediate is then reacted with oxalic acid to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-4-[(3-methylphenyl)methyl]piperazine;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-Cyclopentyl-4-[(3-methylphenyl)methyl]piperazine;oxalic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-4-[(3-methylphenyl)methyl]piperazine;oxalic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-Cyclopentyl-4-[(3-methylphenyl)methyl]piperazine;oxalic acid can be compared with other piperazine derivatives, such as:

    1-Benzylpiperazine: Known for its stimulant properties.

    1-(3-Chlorophenyl)piperazine: Investigated for its potential antidepressant effects.

    1-(4-Methoxyphenyl)piperazine: Studied for its anxiolytic properties.

The uniqueness of this compound lies in its specific structural features and the resulting pharmacological profile, which may offer distinct advantages in certain applications.

Properties

IUPAC Name

1-cyclopentyl-4-[(3-methylphenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2.C2H2O4/c1-15-5-4-6-16(13-15)14-18-9-11-19(12-10-18)17-7-2-3-8-17;3-1(4)2(5)6/h4-6,13,17H,2-3,7-12,14H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFIZZZCFSRCHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C3CCCC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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